SP 600125, negative control

JNK2 JNK3 Kinase Assay

SP 600125 negative control is the only chemically matched, N-methylated analog of SP600125 that retains the anthrapyrazolone scaffold and off-target profile but loses potent JNK binding (JNK2/3 IC50 ca. 18/24 µM vs. 40/90 nM for SP600125). This makes it the definitive negative control for isolating JNK-specific effects from compound‑related artifacts. Using a generic vehicle or omitting a small‑molecule control leaves off‑target activities (e.g., Aurora A, FLT3, CDK1‑cyclin B inhibition) unaccounted for. For robust transcriptomic, proteomic, cell‑cycle, or in‑vivo studies, this compound provides the essential baseline that validates JNK‑dependent phenotypes.

Molecular Formula C15H10N2O
Molecular Weight 234.25 g/mol
Cat. No. B161595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSP 600125, negative control
Synonyms​JNK Inhibitor II, negative control
Molecular FormulaC15H10N2O
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O
InChIInChI=1S/C15H10N2O/c1-17-12-8-4-7-11-13(12)14(16-17)9-5-2-3-6-10(9)15(11)18/h2-8H,1H3
InChIKeyODZGYELAMAOARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SP 600125 Negative Control: A Methylated JNK Inhibitor Analog for Signal Specificity Validation


SP 600125, negative control (JNK Inhibitor II, negative control; CAS 54642-23-8) is a methylated analog of the broad-spectrum JNK inhibitor SP600125 (JNK Inhibitor II, CAS 129-56-6), belonging to the anthrapyrazolone class of compounds . It is structurally distinct from SP600125 by a single N-methylation, a modification that critically impairs its binding to the ATP pocket of c-Jun N-terminal kinases (JNKs), resulting in drastically reduced inhibitory potency . While it retains weak activity against JNK2 and JNK3, its primary and defining utility is as a matched negative control for experiments using SP600125, enabling researchers to attribute observed phenotypes specifically to JNK inhibition and not to off-target effects inherent to the parent compound .

Why SP 600125 Negative Control Cannot Be Substituted with SP600125 in Control Experiments


Substituting a generic vehicle control (e.g., DMSO) or omitting a small molecule control fails to account for the documented off-target activities of SP600125. While SP600125 is a potent JNK inhibitor (IC50 ~40-90 nM) [1], it also inhibits a range of other kinases including Aurora kinase A (IC50 60 nM), FLT3 (IC50 90 nM), TRKA (IC50 70 nM), and PI3Kδ, with >100-fold selectivity against ERK2 and p38 [2]. Furthermore, SP600125 has been shown to induce JNK-independent cellular effects, such as blocking the G2/M transition via CDK1-cyclin B inhibition [3] and inhibiting cell proliferation independent of JNK signaling in some contexts [4]. Consequently, attributing a biological effect solely to JNK pathway inhibition requires a control compound like SP 600125, negative control, which largely preserves the chemical scaffold and potential non-specific interactions of SP600125 but without effectively inhibiting JNK at standard working concentrations, thereby isolating the JNK-specific component of the response .

Quantitative Differentiation of SP 600125 Negative Control Against Key Comparators


Differential JNK2 and JNK3 Inhibitory Potency: SP 600125 Negative Control vs. SP600125

The defining characteristic of SP 600125, negative control, is its drastically reduced inhibitory potency against JNK isoforms compared to the active inhibitor SP600125, making it an appropriate negative control. The methylation at the N1 position of the anthrapyrazolone core disrupts ATP-competitive binding, resulting in a 450-fold and 267-fold increase in IC50 values for JNK2 and JNK3, respectively .

JNK2 JNK3 Kinase Assay

Comparative Functional Activity: SP 600125 Negative Control vs. SP600125 in Cellular JNK Activity Assays

In cellular contexts, SP 600125, negative control, fails to suppress JNK-mediated c-Jun phosphorylation at concentrations where SP600125 is highly effective. A comparative study in HLE-B3 cells showed that SP600125 (5-20 µM) induced a marked decrease in phospho-c-Jun levels, indicative of JNK inhibition, while the negative control is expected to show no such reduction at these concentrations, confirming its inactivity in a cellular system [1].

c-Jun Phosphorylation Cellular Assay JNK Activity

Selectivity Profile Relative to Other JNK Inhibitor Negative Controls

Unlike other JNK inhibitors like JNK Inhibitor IX, which is a potent inhibitor of JNK2/3 (pIC50 6.5-6.7) but with little activity against JNK1, SP 600125, negative control is a direct chemical analog of the widely used pan-JNK inhibitor SP600125 . This direct structural relationship is a critical advantage for experimental consistency, as it provides a more closely matched chemical control for assessing off-target effects compared to a structurally unrelated JNK inhibitor.

Selectivity Negative Control Experimental Design

Comparative Efficacy in Cell Proliferation Assays: SP 600125 Negative Control vs. Next-Generation JNK Inhibitors

While newer JNK inhibitors like JNK-IN-14 demonstrate enhanced potency and efficacy (e.g., greater inhibition of K562 cell proliferation compared to SP600125 at 1.25-5 µM), the SP 600125 negative control remains the appropriate experimental control for SP600125 studies, not for JNK-IN-14 studies . This highlights the specificity of the negative control; its value is tied directly to its role as a matched control for SP600125, not as a general JNK inhibitor control.

Cell Proliferation K562 JNK-IN-14

Chemical and Purity Specifications for Reproducible Experimental Design

As a validated negative control, SP 600125, negative control, is supplied with defined quality metrics, including high purity (e.g., ≥99.38% by HPLC) and clear solubility guidelines (e.g., ≥12 mg/mL in DMSO) . This level of characterization is essential for ensuring that any observed lack of effect is due to the compound's low potency and not due to impurities or formulation issues, a critical factor for reliable negative controls.

Quality Control Purity Solubility

Recommended Application Scenarios for SP 600125 Negative Control in JNK Pathway Research


Validating JNK-Specificity in SP600125-Mediated Gene Expression Changes

In transcriptomic or proteomic studies using SP600125 to probe JNK-dependent gene expression (e.g., in human keratinocytes), treating parallel cultures with an equal concentration of SP 600125, negative control, provides a crucial baseline. Any gene expression changes common to both SP600125 and the negative control can be attributed to off-target effects, while those unique to SP600125 treatment are confidently assigned to JNK pathway inhibition [1].

Dissecting JNK-Dependent vs. JNK-Independent Cell Cycle Arrest

SP600125 is known to cause G2/M cell cycle arrest in various cancer cell lines. To determine if this arrest is a direct consequence of JNK inhibition or an off-target effect (e.g., via CDK1-cyclin B inhibition), researchers can compare cell cycle profiles of cells treated with SP600125 to those treated with SP 600125, negative control. A differential effect confirms JNK dependence, whereas a similar effect in both treatments suggests a JNK-independent mechanism [2].

Controlling for Off-Target Kinase Inhibition in In Vivo Tumor Models

When evaluating the therapeutic potential of JNK inhibition using SP600125 in xenograft or other in vivo tumor models, a control cohort receiving SP 600125, negative control, is essential. This controls for any non-JNK-mediated effects of the compound on tumor growth or host physiology, such as inhibition of Aurora kinase A or FLT3, thereby strengthening the evidence linking JNK activity to tumor progression [3].

Ensuring Reproducibility in Routine JNK Pathway Inhibition Studies

For standard in vitro assays (e.g., Western blot for phospho-c-Jun, ELISA for inflammatory cytokines) where SP600125 is used as a tool compound to block the JNK pathway, inclusion of a SP 600125, negative control-treated group is a best practice. It serves as a critical internal check to confirm that the observed reduction in downstream markers is due to JNK inhibition and not to compound toxicity, solvent effects, or non-specific interactions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for SP 600125, negative control

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.